![molecular formula C19H16FN3O4S B2974923 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole CAS No. 423155-67-3](/img/structure/B2974923.png)
1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole is a basic aromatic ring and is known for its stability and aromaticity .
Molecular Structure Analysis
The compound contains a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also contains a fluorophenoxy group, a nitrophenyl group, and a thio group attached to the pyrazole ring .Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties . They have been synthesized and evaluated against various bacterial strains such as E. coli and B. mycoides, as well as the fungal species C. albicans. Some derivatives have shown to outperform others in terms of antimicrobial efficacy .
Anticancer Activity
These derivatives also display anticancer properties . Their cytotoxic nature makes them potential candidates for cancer treatment. The structure of 1,3,4-thiadiazole allows it to disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells .
Antifungal Applications
Apart from their antibacterial properties, 1,3,4-thiadiazole derivatives are known to possess antifungal activities . This makes them valuable in the development of new antifungal agents that can be used to treat fungal infections .
Anti-inflammatory Properties
The anti-inflammatory potential of these compounds is another area of interest. They can be used to develop new medications that help reduce inflammation in various medical conditions .
Antipsychotic and Antidepressant Effects
1,3,4-thiadiazole derivatives have been studied for their antipsychotic and antidepressant effects . This suggests their use in the treatment of psychiatric disorders .
Analgesic Effects
These compounds have shown analgesic effects , indicating their potential use as pain relievers in medical treatments .
Anticonvulsant Properties
The derivatives of 1,3,4-thiadiazole have been evaluated for their anticonvulsant properties , which could be beneficial in the treatment of seizure disorders .
Anti-leishmanial Activity
Research has also explored the anti-leishmanial activity of these derivatives, which could lead to new treatments for leishmaniasis, a disease caused by parasites .
Mechanism of Action
Target of Action
Many compounds with similar structures, such as pyrazole derivatives, are known for their diverse pharmacological effects . They often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The interaction of these compounds with their targets often results in changes in the function of the target protein, which can lead to a variety of biological effects .
Biochemical Pathways
The affected pathways and their downstream effects would depend on the specific targets of the compound. For example, some pyrazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some pyrazole derivatives have shown inhibitory activity against certain viruses .
properties
IUPAC Name |
1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-12-19(28-17-9-5-15(6-10-17)23(25)26)13(2)22(21-12)18(24)11-27-16-7-3-14(20)4-8-16/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBDUDAAYSJGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2974840.png)
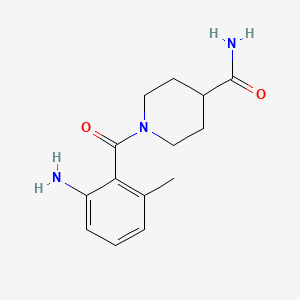

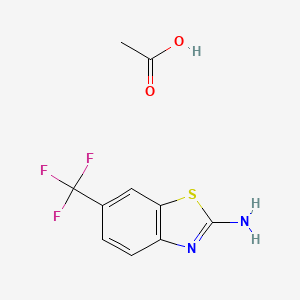
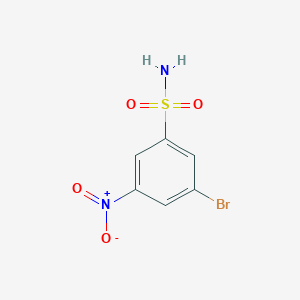
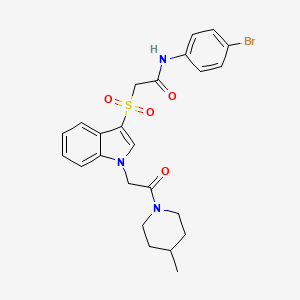
![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2974849.png)
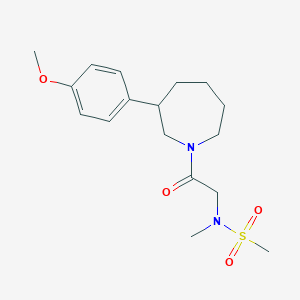
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea](/img/structure/B2974851.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2974854.png)
![2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B2974856.png)

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2974862.png)